

Spectroscopic Profile of cis-p-Coumaric Acid: A Technical Guide

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Compound of Interest

Compound Name: *Cis-P-Coumaric Acid*

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This technical guide provides an in-depth overview of the spectroscopic data for **cis-p-coumaric acid**, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and the underlying experimental protocols.

Data Presentation

The quantitative spectroscopic data for **cis-p-coumaric acid** is summarized in the tables below for ease of reference and comparison.

Table 1: UV-Vis Spectroscopic Data for cis-p-Coumaric Acid

Solvent	λ_{max} (nm)	Molar Extinction Coefficient (log ϵ)
Acetonitrile (MeCN)	307	4.36[1]
Methanol (MeOH)	310	4.34[1]

Table 2: ^1H NMR Spectroscopic Data for cis-p-Coumaric Acid

Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ , ppm) and Coupling Constant (J, Hz)
CDCl ₃	400	δ 7.35 (2H, d, J = 8.7 Hz, H-3, 5), 6.77 (1H, d, J = 12.9 Hz, H-7), 6.71 (2H, d, J = 8.7 Hz, H-2, 6), 5.74 (1H, d, J = 12.9 Hz, H-8)[2]
(CD ₃) ₂ SO (DMSO-d ₆)	500	δ 9.98 (s, 1H, OH), 7.54 (d, 2H, J = 8.6 Hz), 6.83 (d, 1H, J = 12.8 Hz), 6.75 (d, 2H, J = 8.6 Hz), 5.79 (d, 1H, J = 12.8 Hz) [1]

Table 3: ¹³C NMR Spectroscopic Data for cis-p-Coumaric Acid

Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ , ppm)
CD ₃ OD	100	δ 168.9 (C-9), 158.5 (C-1), 142.7 (C-7), 129.7 (C-3, 5), 125.8 (C-4), 115.9 (C-8), 114.4 (C-2, 6)[2]
(CD ₃) ₂ SO (DMSO-d ₆)	125.76	δ 168.03 (COOH), 159.66 (C-4), 141.25 (C- β), 130.16 (C-2, 6), 125.34 (C-1), 115.81 (C-3, 5), 115.39 (C- α)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Preparation of cis-p-Coumaric Acid via Photoisomerization

The cis isomer of p-coumaric acid is typically less stable than the trans isomer and is often prepared via photochemical irradiation.

- **Solution Preparation:** A solution of trans-p-coumaric acid (e.g., 5.15×10^{-5} mol) is prepared in a suitable solvent such as acetonitrile (MeCN) in a Pyrex flask[1].
- **Irradiation:** The solution is irradiated at 313 nm using a medium-pressure mercury lamp (e.g., Hereaus TQ150) for approximately 24 hours under normal atmosphere with gentle stirring[1]. This process induces isomerization, resulting in a mixture of trans and cis isomers.
- **Isolation:** The solvent is evaporated under vacuum. The resulting solid, containing a mixture of isomers, can then be used for analysis or further purification if necessary[1].

UV-Vis Spectroscopy

- **Instrumentation:** A double beam UV-Visible Spectrophotometer is used for analysis[3].
- **Sample Preparation:** A stock solution of the isolated **cis-p-coumaric acid** is prepared in a UV-grade solvent, such as methanol or acetonitrile[1][3]. Working solutions of desired concentrations (e.g., 10 µg/ml) are prepared by further dilution from the stock solution[3].
- **Data Acquisition:** The sample is scanned for absorption maxima, typically across a wavelength range of 200-400 nm, using the solvent as a blank reference[3][4].

NMR Spectroscopy

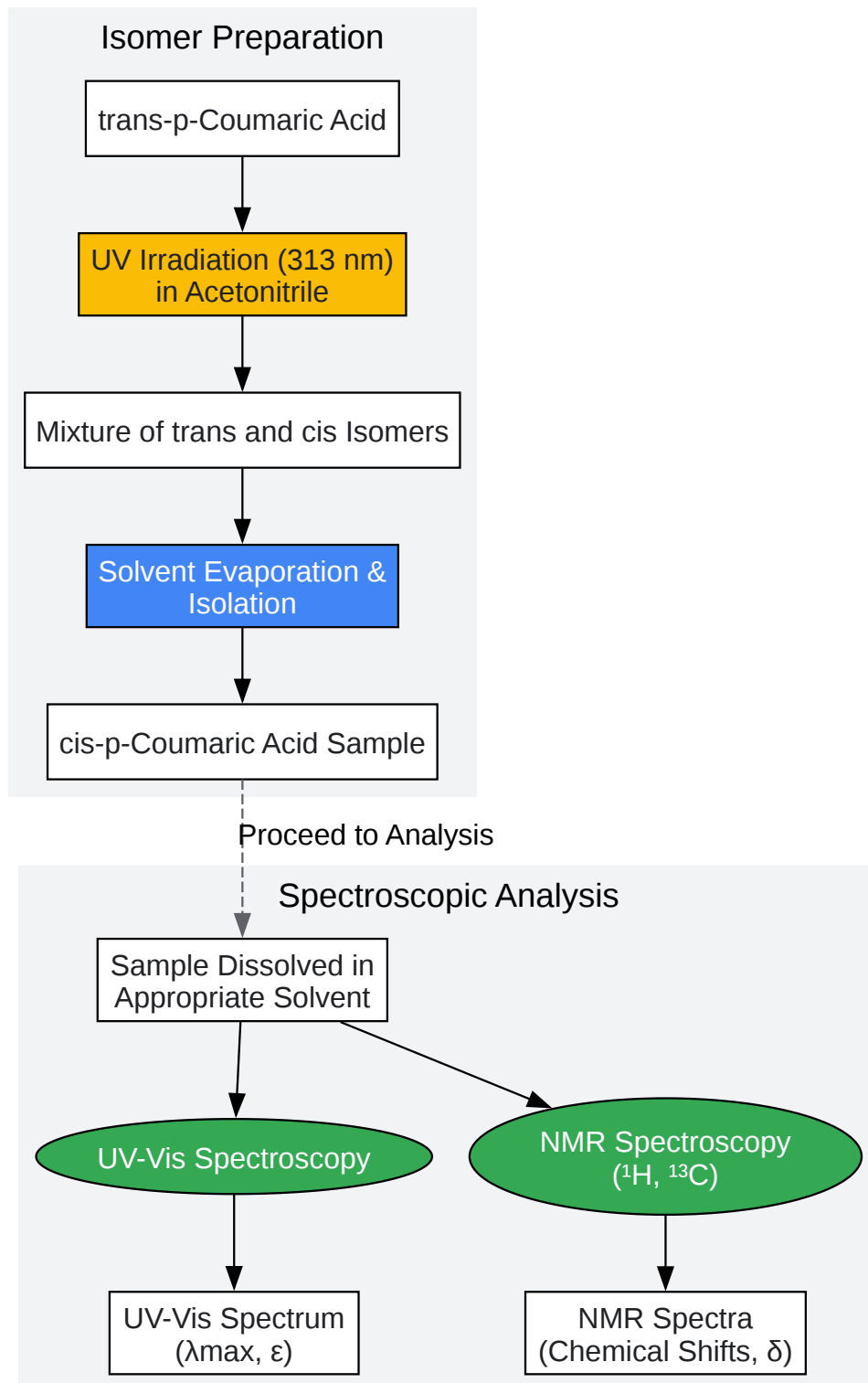
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE II 500, operating at 500.14 MHz for ^1H and 125.76 MHz for ^{13}C nuclei[1].
- **Sample Preparation:** The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3), deuterated methanol (CD_3OD), or deuterated dimethyl sulfoxide (DMSO-d_6)[1][2]. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts[1].

- Data Acquisition: Standard one-dimensional (^1H , ^{13}C) and, if required, two-dimensional (e.g., COSY, HMBC) NMR experiments are performed to determine the chemical structure and assign resonances[5].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preparation and subsequent spectroscopic analysis of **cis-p-coumaric acid**.

Workflow for Spectroscopic Analysis of cis-p-Coumaric Acid



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Caption: General workflow from photoisomerization to spectroscopic analysis.

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